

# The Dawn of Iminosugars: A Technical Chronicle of Deoxynojirimycin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and therapeutic applications of deoxynojirimycin and its derivatives.

This technical guide delves into the core of deoxynojirimycin (DNJ) and its derivatives, tracing their path from natural discovery to their establishment as crucial therapeutic agents. We will explore the pivotal moments in their history, detail the experimental protocols that underpin their study, and present key quantitative data in a clear, comparative format. Furthermore, this guide will visualize complex pathways and workflows to provide a deeper understanding of their mechanism and development.

## The Serendipitous Discovery and Early History

The story of deoxynojirimycin begins with the discovery of its parent compound, nojirimycin, in 1966 from a species of Streptomyces.[1] Nojirimycin, a sugar analogue where the ring oxygen is replaced by a nitrogen atom, exhibited potent inhibition of  $\alpha$ - and  $\beta$ -glucosidases.[1] However, its chemical instability limited its therapeutic potential. The breakthrough came with the chemical reduction of nojirimycin, leading to the synthesis of the more stable 1-deoxynojirimycin (DNJ).[1][2] A decade after its initial synthesis, in 1976, DNJ was isolated from the roots of the mulberry tree (Morus alba), establishing a natural source for this promising compound.[3][4][5] Subsequent research also identified DNJ in other plants like Commelina communis (dayflower) and from various bacterial strains, including Bacillus and Streptomyces species.[2][6]



The timeline below illustrates the key milestones in the discovery and development of DNJ and its derivatives.



Click to download full resolution via product page

Caption: A timeline of key events in the history of DNJ.

## From Nature to the Lab: Isolation and Synthesis

The journey of DNJ from a natural compound to a therapeutic agent has been paved by advancements in extraction and synthetic chemistry.

#### **Extraction from Natural Sources**

The primary natural source of DNJ is the mulberry plant (Morus alba), where it is present in the leaves, roots, and branches.[2][5] The concentration of DNJ in mulberry leaves is approximately 0.1%.[7][8]

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of DNJ from Mulberry Leaves

This protocol is based on an optimized method for efficient DNJ extraction.[7][8]

- Sample Preparation: Freshly collected mulberry leaves are washed, dried at 50-95°C to a moisture content of 2-5%, and then ground into a powder with a particle size of 0.1-1 cm.[9]
- Extraction:
  - The powdered leaves are mixed with an extraction solvent (e.g., a percentage of ethanol in water) at a specific solvent-to-sample ratio (e.g., 7 ml/g).[7][8]

## Foundational & Exploratory





 The mixture is subjected to ultrasound-assisted extraction using an ultrasonic power of approximately 180 W for a duration of about 260 seconds.[7][8]

#### • Purification:

- The resulting extract is centrifuged, and the supernatant is collected.
- The supernatant is then dehydrated and dried to obtain a DNJ-enriched powder.[9]
- Analysis: The concentration of DNJ in the extract is determined using techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). [10][11]

The following diagram illustrates a general workflow for the extraction and analysis of DNJ from mulberry leaves.





Click to download full resolution via product page

Caption: Workflow for DNJ extraction from mulberry leaves.



## **Chemical Synthesis of Deoxynojirimycin Derivatives**

The therapeutic utility of DNJ has been significantly expanded through the chemical synthesis of its derivatives. These modifications are often aimed at improving potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: General Synthesis of N-Alkyl-Deoxynojirimycin Derivatives

This protocol outlines a general procedure for the N-alkylation of DNJ.[12][13]

- Reaction Setup: In a round-bottom flask, dissolve 1-deoxynojirimycin and an appropriate Nalkylating agent (e.g., an alkyl halide) in a suitable solvent such as anhydrous dimethylformamide (DMF).
- Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the mixture to facilitate the reaction.
- Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80°C) overnight.
- Workup and Purification:
  - After the reaction is complete, remove the solvent under vacuum.
  - Purify the crude product using silica gel column chromatography to obtain the desired Nalkyl-DNJ derivative.
- Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

## **Mechanism of Action and Therapeutic Applications**

DNJ and its derivatives primarily act as inhibitors of  $\alpha$ -glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[14] This inhibitory action forms the basis of their use in managing type 2 diabetes.

## α-Glucosidase Inhibition for Type 2 Diabetes

## Foundational & Exploratory





By competitively and reversibly inhibiting α-glucosidases in the small intestine, DNJ derivatives delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[14][15] Miglitol (Glyset®) is a prominent example of an N-hydroxyethyl-DNJ derivative approved for the treatment of type 2 diabetes.[2][16]

Experimental Protocol: In Vitro  $\alpha$ -Glucosidase Inhibition Assay

This protocol describes a common method to evaluate the  $\alpha$ -glucosidase inhibitory activity of DNJ derivatives.[12][13]

#### Reagents:

- α-Glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
- Phosphate buffer (pH 6.8)
- Test compounds (DNJ derivatives) at various concentrations
- Sodium carbonate (Na₂CO₃) solution to stop the reaction

#### Procedure:

- Pre-incubate the α-glucosidase enzyme solution with different concentrations of the test compound in a 96-well plate at 37°C for a specified time (e.g., 5 minutes).
- Initiate the reaction by adding the pNPG substrate to each well.
- Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding Na<sub>2</sub>CO<sub>3</sub> solution.
- Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value, which is the concentration of the inhibitor required



to reduce the enzyme activity by 50%.

The following diagram illustrates the workflow of an  $\alpha$ -glucosidase inhibition assay.



Click to download full resolution via product page

Caption: Workflow for an  $\alpha$ -glucosidase inhibition assay.



## Substrate Reduction Therapy for Lysosomal Storage Disorders

A significant advancement in the application of DNJ derivatives is in the treatment of lysosomal storage disorders, such as Gaucher disease. Miglustat (Zavesca®), an N-butyl-deoxynojirimycin (NB-DNJ), is used as a substrate reduction therapy for type 1 Gaucher disease.[17][18][19]

Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, in lysosomes.[17][18] Miglustat works by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[18] This reduces the production of the substrate, thereby alleviating the burden on the deficient enzyme and reducing the accumulation of glucosylceramide.[18][20]

The signaling pathway below illustrates the mechanism of action of Miglustat in Gaucher disease.



Click to download full resolution via product page

Caption: Mechanism of action of Miglustat in Gaucher disease.

## Quantitative Data on Deoxynojirimycin Derivatives



The following tables summarize key quantitative data for DNJ and some of its important derivatives, providing a basis for comparison of their biological activities.

Table 1: α-Glucosidase Inhibitory Activity (IC<sub>50</sub> Values)

| Compound                                  | α-Glucosidase<br>Source | IC50 (μM)    | Reference |
|-------------------------------------------|-------------------------|--------------|-----------|
| 1-Deoxynojirimycin<br>(DNJ)               | Yeast                   | 8.15 ± 0.12  | [12]      |
| 1-Deoxynojirimycin<br>(DNJ)               | Not specified           | 222.4 ± 0.50 | [13]      |
| Acarbose (Standard)                       | Yeast                   | 822.0 ± 1.5  | [13]      |
| DNJ-Chrysin<br>Derivative 6               | Yeast                   | 0.51 ± 0.02  | [12]      |
| N-alkyl-DNJ<br>Derivative 43              | Not specified           | 30.0 ± 0.6   | [13]      |
| N-benzyl-DNJ<br>Derivative 18a            | Not specified           | 207 ± 110    | [21]      |
| N-benzyl-DNJ<br>Derivative 18b            | Not specified           | 276 ± 130    | [21]      |
| Phenyltriazole-DNJ<br>Hybrid 18           | Yeast                   | 11 ± 1       | [22]      |
| Phenyltriazole-DNJ<br>Hybrid 19           | Yeast                   | 12 ± 1       | [22]      |
| N-Nonyl-<br>deoxynojirimycin (NN-<br>DNJ) | Acid α-glucosidase      | 0.42         | [23]      |
| N-Nonyl-<br>deoxynojirimycin (NN-<br>DNJ) | α-1,6-glucosidase       | 8.4          | [23]      |



Table 2: Enzyme Inhibition Constants (Ki Values)

| Compound                                  | Enzyme        | Κι (μΜ)    | Reference |
|-------------------------------------------|---------------|------------|-----------|
| N-alkyl-DNJ<br>Derivative 43              | α-Glucosidase | 10         | [13]      |
| N-alkyl-DNJ<br>Derivative 40              | α-Glucosidase | 52         | [13]      |
| N-alkyl-DNJ<br>Derivative 34              | α-Glucosidase | 150        | [13]      |
| N-Butyl-<br>deoxynojirimycin (NB-<br>DNJ) | GBA1          | 34         | [24]      |
| N-Butyl-<br>deoxynojirimycin (NB-<br>DNJ) | GBA2          | 48.3 ± 0.2 | [24]      |

Table 3: Clinical Trial Outcomes for Miglustat in Type 1 Gaucher Disease



| Study                                                      | Duration  | Key Outcomes                                                                                                                                        | Reference |
|------------------------------------------------------------|-----------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Cox et al., 2000                                           | 12 months | Spleen volume<br>reduced by 19%, Liver<br>volume reduced by<br>12%, Chitotriosidase<br>levels fell by 16.4%                                         | [17]      |
| Giraldo et al., 2006<br>(previously untreated<br>patients) | 6 months  | Mean hemoglobin increase of 0.77 g/dL, Mean platelet count increase of 41.5 × 10 <sup>9</sup> /L, Mean decrease in chitotriosidase levels of 38.2%  | [17]      |
| Phase II Open-Label<br>Trial                               | 24 months | Organ volumes and hematological parameters remained stable. Improvement in pulmonary function and decrease of chitotriosidase levels were observed. | [25][26]  |
| ZAGAL Project                                              | 48 months | Reduction in bone marrow infiltration.                                                                                                              | [27]      |

## **Conclusion and Future Perspectives**

The discovery of deoxynojirimycin and the subsequent development of its derivatives represent a remarkable success story in natural product-based drug discovery. From the initial identification of an  $\alpha$ -glucosidase inhibitor in mulberry leaves to the approval of life-changing therapies for type 2 diabetes and Gaucher disease, the journey of DNJ highlights the power of chemical modification to enhance the therapeutic potential of natural compounds.

Future research in this field is likely to focus on the development of more selective and potent inhibitors for a wider range of therapeutic targets. The inherent versatility of the DNJ scaffold



continues to inspire the design of novel derivatives with potential applications in antiviral, anticancer, and immunomodulatory therapies. As our understanding of the intricate roles of glycosidases in various physiological and pathological processes deepens, the legacy of deoxynojirimycin is set to expand, promising new avenues for the treatment of human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of 1-deoxynojirimycin extraction from mulberry leaves by using response surface methodology PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. CN102424667A Method for extracting 1-deoxynojirimycin from mulberry leaves Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin—chrysin as a potent α-glucosidase inhibitor PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 13. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 14. Miglitol: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 15. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Miglitol [pdb101.rcsb.org]
- 16. Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review of miglustat for clinical management in Gaucher disease type 1 PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 19. Miglustat LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Structure—Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Randomized, Controlled Trial of Miglustat in Gaucher's Disease Type 3 PMC [pmc.ncbi.nlm.nih.gov]
- 26. Randomized, controlled trial of miglustat in Gaucher's disease type 3 PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dawn of Iminosugars: A Technical Chronicle of Deoxynojirimycin and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666460#discovery-and-history-of-deoxynojirimycin-derivatives]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com